JAK2 Inhibition Potency and Selectivity Profile of Atiprimod Dihydrochloride Versus FDA-Approved JAK2 Inhibitors
Atiprimod dihydrochloride exhibits a JAK2 IC50 of 397 nM in biochemical assays , which is approximately 140-fold less potent than the FDA-approved JAK1/JAK2 inhibitor ruxolitinib (JAK2 IC50 = 2.8 nM) [1] and approximately 132-fold less potent than the JAK2-selective inhibitor fedratinib (JAK2 IC50 = 3 nM) . However, unlike ruxolitinib, which displays >130-fold selectivity for JAK1/JAK2 over JAK3 , atiprimod dihydrochloride is a dual JAK2/JAK3 inhibitor that also inhibits STAT3 and STAT5 phosphorylation downstream of both kinases . In cellular assays, atiprimod inhibits proliferation of FDCP-EpoR cells carrying the JAK2V617F mutation with an IC50 of 0.42 μM, compared to 0.69 μM for wild-type JAK2 cells, demonstrating preferential activity against the oncogenic mutant [2].
| Evidence Dimension | JAK2 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 397 nM (biochemical assay) |
| Comparator Or Baseline | Ruxolitinib: 2.8 nM; Fedratinib: 3 nM |
| Quantified Difference | Atiprimod is ~140-fold less potent than ruxolitinib; ~132-fold less potent than fedratinib in biochemical assays |
| Conditions | Cell-free enzymatic assays; ATP concentration not specified for atiprimod; ruxolitinib data at physiological 1 mM ATP |
Why This Matters
This potency differential indicates that atiprimod is not a direct substitute for ruxolitinib or fedratinib in JAK2 inhibition studies; its distinct dual JAK2/JAK3 profile and preferential activity against JAK2V617F mutant cells may offer different biological outcomes, necessitating compound-specific validation rather than generic substitution.
- [1] PMC. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer. Ruxolitinib IC50 values: JAK1 3.3 nM, JAK2 2.8 nM. View Source
- [2] Quintás-Cardama A, et al. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Invest New Drugs. 2011;29(5):818-826. doi:10.1007/s10637-010-9429-z View Source
